6-Amino-5,8-dimethoxy-2,3-dimethylquinoxaline
Description
Structure
3D Structure
Properties
CAS No. |
56393-25-0 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5,8-dimethoxy-2,3-dimethylquinoxalin-6-amine |
InChI |
InChI=1S/C12H15N3O2/c1-6-7(2)15-11-10(14-6)9(16-3)5-8(13)12(11)17-4/h5H,13H2,1-4H3 |
InChI Key |
RMQLVHBOWJTTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C(=C2N=C1C)OC)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dimethoxy-2,3-dimethylquinoxalin-6-amine typically involves the condensation of appropriate substituted o-phenylenediamine with a suitable diketone. One common method includes the reaction of 2,3-dimethylquinoxaline with methoxy-substituted benzene derivatives under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of 5,8-dimethoxy-2,3-dimethylquinoxalin-6-amine may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-2,3-dimethylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline or tetrahydroquinoxaline derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity:
- Research indicates that 6-Amino-5,8-dimethoxy-2,3-dimethylquinoxaline exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including U251 glioblastoma cells, with an IC50 value of approximately 18 µM . This suggests its potential as a lead compound in cancer therapy.
-
Antimicrobial Properties:
- The compound has demonstrated notable antimicrobial activity against several bacterial strains. Its mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Comparative studies show that its effectiveness is on par with established antibiotics .
- Pharmaceutical Development:
Materials Science
This compound is also being investigated for applications in materials science. Its photochemical properties make it a candidate for use in organic electronics and as a photoinitiator in polymerization processes . The ability to undergo cationic polymerization upon UV irradiation further expands its utility in developing advanced materials.
Case Studies
-
Anticancer Efficacy Study:
A study focusing on various quinoxaline derivatives identified this compound as a potent inhibitor of cancer cell growth. The research utilized several concentrations to determine IC50 values across different cell lines . -
Antibacterial Testing:
A series of antimicrobial assays demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria. The results indicated a dose-dependent response with minimal inhibitory concentrations comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of 5,8-dimethoxy-2,3-dimethylquinoxalin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
6,7-Dimethoxy-2,3-dimethylquinoxaline (DDMQ)
- Structure and Applications: Used as a derivatization agent in fluorimetric assays for methylglyoxal detection due to its stable quinoxaline core and methoxy groups, which enhance fluorescence properties .
- Synthesis: Prepared via condensation of 1,2-diamino-4,5-dimethoxybenzene with butanedione .
- Key Differences: DDMQ lacks the amino group at C6, making it less nucleophilic than the target compound. Its 6,7-dimethoxy configuration contrasts with the 5,8-dimethoxy arrangement in the target, which may alter solubility and reactivity .
6-Amino-2,3-dimethylquinoxaline
- Structure and Hazards: Features an amino group at C6 and methyl groups at C2/C3. It is flammable and emits toxic NOx upon decomposition .
- Biological Relevance : Mutagenicity data suggest caution in handling, though the absence of methoxy groups limits its solubility in polar solvents compared to the target compound .
6-Methoxy-2,3-dimethylquinoxaline
- Analytical Properties : LogP of 2.12 indicates moderate lipophilicity. Separated via reverse-phase HPLC using acetonitrile/water/formic acid mobile phases .
- Comparison : The single methoxy group at C6 contrasts with the target’s dual 5,8-methoxy substituents, likely reducing polarity and altering chromatographic retention times .
2,3-Dimethylquinoxaline
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine
- Synthesis: Prepared by reacting 2,6-dichloroquinoxaline with 2,3-dimethylaniline under phase-transfer catalysis .
- Electron Effects: The chloro substituent at C6 introduces electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound, which may influence reactivity in substitution reactions .
Physicochemical and Functional Comparisons
Biological Activity
6-Amino-5,8-dimethoxy-2,3-dimethylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Its unique structure, characterized by an amino group and methoxy substituents on a quinoxaline ring, suggests significant potential for various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinoxaline ring with the following structural characteristics:
- Amino Group : Enhances nucleophilicity and potential interactions with biological targets.
- Methoxy Groups : May influence solubility and reactivity under different conditions.
The chemical formula is with a molecular weight of 220.27 g/mol.
Biological Activities
Research indicates that quinoxaline derivatives, including this compound, exhibit a range of biological activities:
Antitumor Activity
Several studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance:
- In vitro studies show that it has significant cytotoxicity against human gastric adenocarcinoma cells with an IC50 value of approximately 1.30 µM .
- The presence of bulky side chains in similar compounds suggests that they may interact with DNA and form stable complexes, enhancing their antitumor efficacy .
Antimicrobial Properties
Quinoxaline derivatives are known for their antimicrobial activity. Preliminary studies suggest that this compound may also exhibit antimicrobial effects against specific pathogens, although detailed investigations are necessary to confirm these findings.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Interaction : Binding to specific enzymes or receptors involved in disease pathways.
- DNA Interaction : Potentially forming complexes with DNA, leading to cytotoxic effects in cancer cells.
Understanding these interactions is crucial for optimizing its therapeutic potential.
Synthetic Routes
Various synthetic methods have been developed to produce this compound. Common approaches include:
- Nucleophilic Substitution Reactions : Utilizing the amino group for further functionalization.
- Oxidation and Reduction Reactions : Modifying the quinoxaline ring to yield derivatives with altered biological properties.
Comparative Analysis with Related Compounds
The following table summarizes structural comparisons and unique aspects of compounds related to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylquinoxaline | Methyl group at position 2 | Less complex than target compound |
| 6-Aminoquinoxaline | Lacks methoxy groups but has an amino group | Potentially less bioactive than target |
| 5-Methoxyquinoxaline | Contains a methoxy group but no amino substituent | May exhibit different pharmacological profiles |
| 7-Aminobenzo[g]quinoxaline | Amino group at position 7 | Different substitution pattern affects activity |
The unique arrangement of functional groups in this compound enhances its biological activity compared to other quinoxalines.
Case Studies
- Antitumor Efficacy Study : A recent investigation demonstrated that derivatives of this compound showed potent activity against various cancer cell lines (IC50 values ranging from 0.06 µM to 1.30 µM). These findings suggest a promising avenue for developing new anticancer agents based on this scaffold .
- Antimicrobial Screening : Initial screening indicated that compounds similar to this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria.
Q & A
Q. Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Green Metrics (E-factor) | Reference |
|---|---|---|---|---|
| Traditional (DMF, TEBAC) | 78 | 92 | 12.5 | |
| Ultrasound-assisted | 85 | 95 | 8.2 | |
| Thiamine-catalyzed | 70 | 88 | 6.7 |
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (This Compound) | Reference Quinoxaline |
|---|---|---|
| Space Group | P2₁/c | P2₁/c |
| Bond Angle (C–N–C) | 117.62° | 119.05° |
| Unit Cell Volume (ų) | 1200.5 | 1189.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
